molecular formula C19H16N4O3S2 B2799576 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2034390-20-8

4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2799576
CAS No.: 2034390-20-8
M. Wt: 412.48
InChI Key: WXZXBZQDGSHCOX-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Studies

The synthesis and evaluation of bioactivity of benzenesulfonamide derivatives have been widely explored for their potential in cytotoxic activities and enzyme inhibition. A study by Gul et al. (2016) synthesized a series of benzenesulfonamides that exhibited significant cytotoxic activities, suggesting their potential for further anti-tumor activity studies. These compounds were also found to be strong inhibitors of human cytosolic isoforms, indicating their utility in targeted cancer therapies (Gul et al., 2016).

Anticancer and Anti-Inflammatory Applications

Novel sulfonamide derivatives have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Küçükgüzel et al. (2013) synthesized celecoxib derivatives, showcasing their potential as therapeutic agents due to their significant activities across these domains (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of benzenesulfonamide derivatives have been demonstrated through the synthesis of new compounds with significant activities. Hassan et al. (2013) reported the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, showing effective antimicrobial activity against various organisms, suggesting their importance in developing new antimicrobial agents (Hassan et al., 2013).

Antitubercular Activity

Substituted N-(pyrazin-2-yl)benzenesulfonamides have been studied for their antimicrobial activity, particularly against tuberculosis. Bouz et al. (2019) prepared a series of these compounds, highlighting two with good antitubercular activity, underscoring the impact of chemical structure on biological efficacy (Bouz et al., 2019).

VEGFR-2 Inhibitors and Apoptosis Inducers

Ghorab et al. (2017) synthesized novel benzo[g]quinazolin derivatives bearing benzenesulfonamide moiety, evaluated for their inhibitory activity towards VEGFR-2, showcasing potent inhibitory activity and apoptotic inducer effects, indicating their potential in cancer therapy (Ghorab et al., 2017).

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-13-23-17(12-26-13)14-4-6-15(7-5-14)28(24,25)22-11-16-19(21-9-8-20-16)18-3-2-10-27-18/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZXBZQDGSHCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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